molecular formula C10H11N5O2 B14094865 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- CAS No. 85592-13-8

1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-

Cat. No.: B14094865
CAS No.: 85592-13-8
M. Wt: 233.23 g/mol
InChI Key: UUUVUKXZUHJXOJ-UHFFFAOYSA-N
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Description

1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties The presence of three methyl groups at positions 1, 7, and 8 further distinguishes it from other related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methyl positions.

Scientific Research Applications

1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects. Additionally, the compound can interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

    1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound shares a similar imidazole moiety but differs in its pyridazine ring structure.

    Imidazo[1,2-a]pyridine: Another related compound with an imidazole fused to a pyridine ring.

    Imidazo[1,2-b]pyrazole: This compound features an imidazole fused to a pyrazole ring.

Uniqueness: 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl- is unique due to its specific fused ring structure and the presence of three methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

85592-13-8

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C10H11N5O2/c1-5-4-15-6-7(11-9(15)13(5)2)14(3)10(17)12-8(6)16/h4H,1-3H3,(H,12,16,17)

InChI Key

UUUVUKXZUHJXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)NC3=O)C

Origin of Product

United States

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